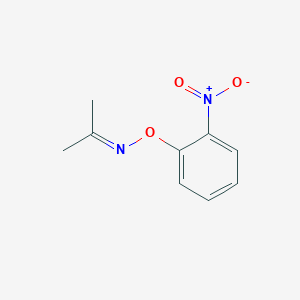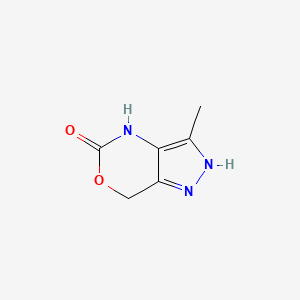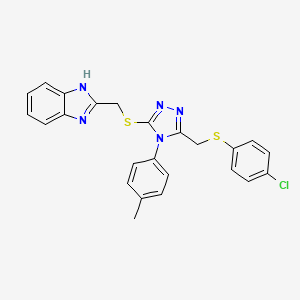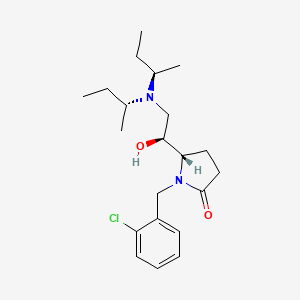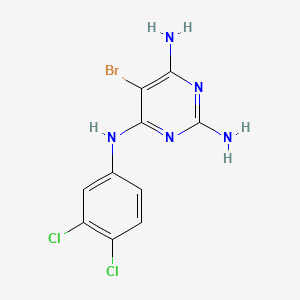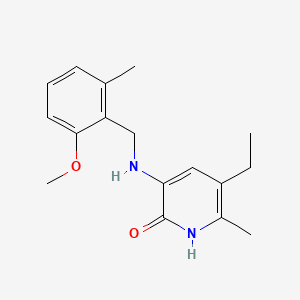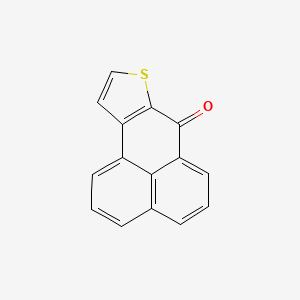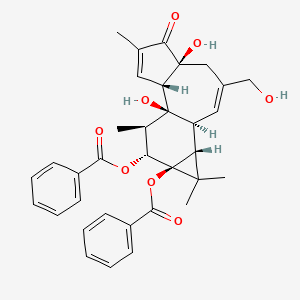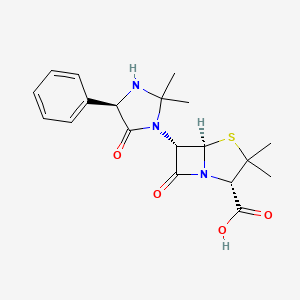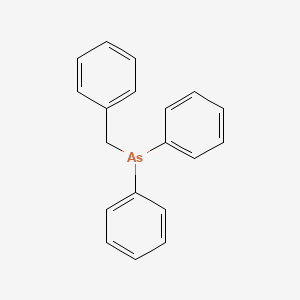
Benzyl(diphenyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(diphenyl)arsane, also known as diphenyl(phenylmethyl)arsane, is an organoarsenic compound with the molecular formula C19H17As. This compound is characterized by the presence of a benzyl group (C6H5CH2-) attached to a diphenylarsane moiety (As(C6H5)2). It is a member of the broader class of organoarsenic compounds, which have diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl(diphenyl)arsane typically involves the reaction of benzyl chloride with diphenylarsine in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the diphenylarsine group. The reaction conditions often include the use of an inert solvent such as toluene or dichloromethane and a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Reduction: Reduction reactions can convert this compound to its corresponding arsine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Arsenic oxides (As2O3, As2O5) and other arsenic-containing compounds.
Reduction: Arsine derivatives (AsH3).
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzyl(diphenyl)arsane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of benzyl(diphenyl)arsane involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. Additionally, it may interfere with cellular signaling pathways and induce oxidative stress, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Triphenylarsine (As(C6H5)3): Similar in structure but lacks the benzyl group.
Phenylarsine oxide (C6H5AsO): Contains an arsenic-oxygen bond instead of the benzyl group.
Arsine (AsH3): A simpler arsenic hydride without aromatic groups.
Uniqueness: Benzyl(diphenyl)arsane is unique due to the presence of both benzyl and diphenyl groups attached to the arsenic atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
2741-42-6 |
|---|---|
Molekularformel |
C19H17As |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
benzyl(diphenyl)arsane |
InChI |
InChI=1S/C19H17As/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI-Schlüssel |
UFJSAPNUODOOQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[As](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


